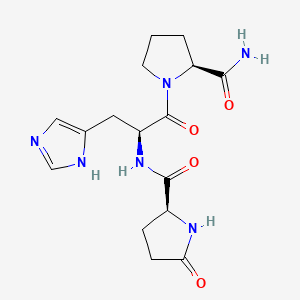
1,2-Dimethylcycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethylcycloheptane: is an organic compound with the molecular formula C₉H₁₈ . It is a cycloalkane with two methyl groups attached to the first and second carbon atoms in a trans configuration. This compound is a stereoisomer of cis-1,2-Dimethylcycloheptane, differing in the spatial arrangement of the methyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethylcycloheptane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrogenation of 1,2-dimethylcycloheptene using a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions:
Oxidation: 1,2-Dimethylcycloheptane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can introduce halogen atoms into the compound. For example, bromination using bromine (Br₂) in the presence of light or a radical initiator can yield brominated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, hydrogen gas (H₂) with a metal catalyst.
Substitution: Br₂, Cl₂, and other halogens in the presence of light or radical initiators.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cycloheptanes.
科学的研究の応用
Chemistry: 1,2-Dimethylcycloheptane is used as a model compound in stereochemistry studies to understand the effects of spatial arrangement on chemical reactivity and physical properties.
Biology: In biological research, this compound can be used to study the interactions of cycloalkanes with biological membranes and enzymes.
Medicine: While not directly used as a drug, this compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a solvent in various chemical processes.
作用機序
The mechanism of action of 1,2-Dimethylcycloheptane in chemical reactions involves the interaction of its methyl groups and cycloheptane ring with reagents. The trans configuration affects the steric and electronic properties, influencing the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways include interactions with oxidizing and reducing agents, as well as halogenation pathways.
類似化合物との比較
cis-1,2-Dimethylcycloheptane: The cis isomer of 1,2-Dimethylcycloheptane, differing in the spatial arrangement of the methyl groups.
1,2-Dimethylcyclohexane: A cyclohexane derivative with similar methyl substitution but a smaller ring size.
1,2-Dimethylcyclooctane: A cyclooctane derivative with similar methyl substitution but a larger ring size.
Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct steric and electronic properties compared to its cis isomer and other cycloalkane derivatives. This uniqueness makes it valuable in stereochemical studies and specific industrial applications.
特性
CAS番号 |
13151-51-4 |
|---|---|
分子式 |
C19H16N4O6S |
分子量 |
0 |
同義語 |
cis-1,2-Dimethylcycloheptane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





